molecular formula C15H33NS2Sn B12682218 Tributyl((dimethylthiocarbamoyl)thio)stannane CAS No. 67057-32-3

Tributyl((dimethylthiocarbamoyl)thio)stannane

Cat. No.: B12682218
CAS No.: 67057-32-3
M. Wt: 410.3 g/mol
InChI Key: CXGOYWIFLADZKJ-UHFFFAOYSA-M
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Description

Tributyl((dimethylthiocarbamoyl)thio)stannane is an organotin compound with the molecular formula C15H33NS2Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of Tributyl((dimethylthiocarbamoyl)thio)stannane typically involves the reaction of tributylstannyl chloride with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tributyl((dimethylthiocarbamoyl)thio)stannane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tributyl((dimethylthiocarbamoyl)thio)stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tributyl((dimethylthiocarbamoyl)thio)stannane involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Tributyl((dimethylthiocarbamoyl)thio)stannane can be compared with other organotin compounds such as:

  • Tributyl((p-tert-butylbenzoyl)oxy)stannane
  • Stannane, tributyl-, mono (resin acyloxy) derivatives
  • Stannane, tributyl-, mono (naphthenoyloxy) derivatives
  • Tributyl((p-dodecylphenyl)sulphonyl)oxy)stannane
  • Sodium tributylstannolate

These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its dimethylthiocarbamoyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

67057-32-3

Molecular Formula

C15H33NS2Sn

Molecular Weight

410.3 g/mol

IUPAC Name

tributylstannyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q;;;;+1/p-1

InChI Key

CXGOYWIFLADZKJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC(=S)N(C)C

Origin of Product

United States

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